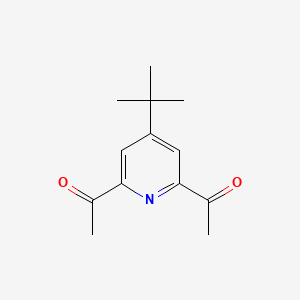

4-Tert.-butyl-2,6-diacetylpyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H17NO2 |

|---|---|

Molecular Weight |

219.28 g/mol |

IUPAC Name |

1-(6-acetyl-4-tert-butylpyridin-2-yl)ethanone |

InChI |

InChI=1S/C13H17NO2/c1-8(15)11-6-10(13(3,4)5)7-12(14-11)9(2)16/h6-7H,1-5H3 |

InChI Key |

DLGFXGKOQJVJDD-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC(=CC(=N1)C(=O)C)C(C)(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Functionalization Strategies of 4 Tert. Butyl 2,6 Diacetylpyridine

Established Synthetic Pathways to 4-Tert.-butyl-2,6-diacetylpyridine

The creation of the 4-tert-butyl-2,6-diacetylpyridine molecule can be achieved through several established multi-step synthetic sequences, each with its own advantages and challenges. These pathways often involve the initial formation of a pyridine (B92270) precursor with the desired substitution pattern, which is then converted to the target diacetyl compound.

Minisci-Type Functionalization Routes to Pyridine Dicarboxylates Precursors

The Minisci reaction, a powerful tool for the direct C-H alkylation of heteroaromatics, offers a potential route to introduce the tert-butyl group at the C-4 position of a pyridine ring. nih.govprinceton.edu This type of reaction involves the generation of an alkyl radical, which then attacks the protonated heterocycle. chim.it While traditionally requiring strong oxidants and acidic conditions, recent advancements have explored milder, photochemically-driven methods. nih.govchim.it

A key challenge in Minisci-type reactions is controlling regioselectivity. researchgate.net To achieve selective C-4 functionalization, a blocking group strategy can be employed. researchgate.net The synthesis often starts with a precursor like 2,6-pyridinedicarboxylic acid, which can be synthesized through the oxidation of 2,6-dimethylpyridine. chemicalbook.com The tert-butylation can then be performed, followed by conversion of the carboxylic acid groups to the acetyl groups.

Table 1: Key Features of Minisci-Type Functionalization

| Feature | Description |

| Reaction Type | Radical C-H alkylation |

| Key Reagent | Source of tert-butyl radicals |

| Substrate | Pyridine derivative (e.g., pyridine dicarboxylate) |

| Challenge | Regioselectivity (C-4 vs. other positions) |

| Advancements | Photocatalytic methods for milder conditions |

Multi-Step Transformations via Pyridine Dimethanol Intermediates

Another established pathway proceeds through a pyridine dimethanol intermediate. This multi-step synthesis typically begins with a 4-substituted pyridine derivative, such as 4-tert-butylpyridine (B128874). The synthesis of this starting material can be accomplished through various methods, including the reaction of pyridine with tert-butyllithium. wikipedia.org

The 4-tert-butylpyridine can then be converted to 4-tert-butyl-2,6-pyridinedimethanol. This diol intermediate is subsequently oxidized to the corresponding dialdehyde (B1249045) and then to the dicarboxylic acid. Finally, the dicarboxylic acid is transformed into the target 4-tert-butyl-2,6-diacetylpyridine. A common method for the final step involves the reaction of the corresponding diester with a methylating agent, such as a Grignard reagent, followed by oxidation.

Direct Access from 2,6-Pyridine Dicarboxamides

A more direct route to the diacetylpyridine (B91181) scaffold involves the use of 2,6-pyridinedicarboxamides as precursors. mdpi.com These dicarboxamides can be synthesized by reacting 2,6-pyridinedicarbonyl dichloride with an appropriate amine. mdpi.com

The key transformation in this pathway is the double Grignard reaction of the 2,6-pyridinedicarboxamide (B1202270) with a methylmagnesium halide (e.g., methylmagnesium bromide). This reaction directly converts the amide functionalities into acetyl groups, providing a more streamlined approach compared to the multi-step sequences involving dimethanol intermediates. The synthesis of the precursor 2,6-pyridinedicarboxylic acid can be achieved through methods like the oxidation of 2,6-lutidine. wikipedia.org

Advanced Derivatization and Functionalization of the Diacetylpyridine Scaffold

Once the 4-tert-butyl-2,6-diacetylpyridine core is synthesized, further modifications can be introduced to tailor its properties for specific applications. These functionalization strategies can target either the pyridine ring or the acetyl side chains.

Alkylation and Halogenation Strategies on the Pyridine Ring

While the C-4 position is occupied by the tert-butyl group, the remaining C-3 and C-5 positions on the pyridine ring are available for further functionalization. Alkylation at these positions can be challenging due to the steric hindrance imposed by the adjacent acetyl and tert-butyl groups. However, under specific conditions, it may be possible to introduce small alkyl groups.

Halogenation, particularly chlorination, of the pyridine ring can be achieved. For instance, methods for the synthesis of 4-tert-butyl-2,6-dichloropyridine (B7967171) have been reported, which could potentially be adapted. google.com These halogenated derivatives can then serve as versatile intermediates for cross-coupling reactions to introduce a wide range of functional groups.

Oxidation and C-H Activation Methodologies

Oxidation of the acetyl groups can lead to the corresponding carboxylic acids, providing another handle for further chemical transformations. More advanced C-H activation strategies are also being explored for the direct functionalization of pyridine rings. mdpi.comchemrxiv.orgtcichemicals.com These methods offer the potential for highly selective and efficient derivatization without the need for pre-functionalized starting materials. nih.gov For example, palladium-catalyzed C-H acetoxylation has been demonstrated on related pyridine systems. nih.gov While direct C-H activation on the 4-tert-butyl-2,6-diacetylpyridine molecule itself is not widely reported, the principles of these methodologies could be applied to introduce new functionalities at the C-3 and C-5 positions.

Table 2: Comparison of Synthetic and Functionalization Strategies

| Strategy | Starting Material | Key Transformation | Target |

| Minisci-Type Route | Pyridine dicarboxylate | Radical tert-butylation | 4-tert-butyl substituted precursor |

| Dimethanol Route | 4-tert-butylpyridine | Multi-step oxidation & Grignard | 4-tert-butyl-2,6-diacetylpyridine |

| Dicarboxamide Route | 2,6-Pyridinedicarboxamide | Double Grignard reaction | 4-tert-butyl-2,6-diacetylpyridine |

| Ring Functionalization | 4-tert-butyl-2,6-diacetylpyridine | Halogenation/Alkylation | 3,5-substituted derivatives |

| C-H Activation | 4-tert-butyl-2,6-diacetylpyridine | Directed C-H functionalization | 3,5-substituted derivatives |

Chemo- and Regioselective Functionalization Approaches

The symmetrical nature of this compound, possessing two identical acetyl groups, presents a significant challenge for achieving regioselectivity. The inherent electronic and steric equivalence of the two carbonyl groups means that most reactions will tend to occur at both sites, leading to symmetrical products. However, the demand for unsymmetrical ligands, particularly for applications in catalysis and materials science, has driven the development of strategies to overcome this challenge.

One of the primary approaches to achieving regioselectivity is through the careful control of reaction conditions and stoichiometry in condensation reactions. The formation of Schiff bases, or imines, through the reaction of the acetyl groups with primary amines is a common functionalization pathway. While the use of a twofold excess of an amine typically leads to the formation of a symmetrical bis(imine) ligand, employing a 1:1 stoichiometry of the diketone to the amine can favor the formation of the mono-functionalized product. This delicate balance, however, often results in a statistical mixture of starting material, mono-adduct, and di-adduct, necessitating careful purification to isolate the desired unsymmetrical product.

The synthesis of unsymmetrical pincer ligands, which are crucial in coordination chemistry and catalysis, often relies on the stepwise and selective functionalization of scaffolds like 2,6-diacetylpyridine (B75352). While specific studies on the 4-tert.-butyl derivative are not extensively detailed in publicly available literature, the principles established for the parent compound are applicable. These syntheses often involve the initial mono-condensation with one type of amine, followed by purification and subsequent reaction of the remaining acetyl group with a different amine. This stepwise approach is the most direct, albeit potentially lower-yielding, method for producing unsymmetrical bis(imine) ligands.

Beyond condensation reactions, other transformations of the acetyl groups can be explored for selective functionalization. For instance, selective reduction of one acetyl group to a hydroxyl group would yield a valuable unsymmetrical intermediate. Such a transformation could potentially be achieved through the use of a bulky reducing agent that, due to steric hindrance imposed by the tert-butyl group and the pyridine ring, might preferentially react at one carbonyl center. However, detailed experimental data on such selective reductions for this specific molecule remain scarce.

Another potential avenue for regioselective functionalization is the Knoevenagel or Horner-Wadsworth-Emmons reaction to form a carbon-carbon double bond at one of the acetyl positions. The success of such a strategy would again depend on the ability to control the reaction to favor the mono-adduct. The electron-withdrawing nature of the pyridine ring and the steric bulk of the tert-butyl group would influence the reactivity of the acetyl protons and the accessibility of the carbonyl carbons, factors that could be exploited to achieve selectivity.

The table below summarizes the potential chemo- and regioselective functionalization strategies for this compound, highlighting the key challenges and expected products.

| Reaction Type | Reagents and Conditions | Expected Selective Product (Unsymmetrical) | Key Challenges |

| Mono-Schiff Base Condensation | 1 equivalent of a primary amine (R-NH₂) | 1-(6-(1-iminoethyl)-4-(tert-butyl)pyridin-2-yl)ethan-1-one | Statistical mixture of products requiring careful separation. |

| Stepwise Schiff Base Condensation | 1. 1 eq. R¹-NH₂ 2. Purification 3. 1 eq. R²-NH₂ | N¹,N²-dialkyl-1,1'-(4-(tert-butyl)pyridine-2,6-diyl)bis(ethan-1-imine) where R¹ ≠ R² | Requires isolation of the mono-adduct intermediate. |

| Selective Mono-Reduction | Bulky reducing agent (e.g., L-Selectride®) | 1-(6-(1-hydroxyethyl)-4-(tert-butyl)pyridin-2-yl)ethan-1-one | Achieving high selectivity over the di-reduced product. |

| Selective Knoevenagel Condensation | 1 equivalent of an active methylene (B1212753) compound | (E)-3-(6-acetyl-4-(tert-butyl)pyridin-2-yl)but-2-enenitrile (example) | Controlling the reaction to prevent di-condensation. |

It is important to note that while the principles of these selective functionalizations are well-established in organic chemistry, their specific application to this compound requires further empirical investigation to optimize reaction conditions and maximize the yields of the desired unsymmetrical products. The development of robust and high-yielding methods for the chemo- and regioselective functionalization of this versatile building block will undoubtedly continue to be an active area of research, driven by the ever-increasing demand for sophisticated and tailored molecular structures.

Coordination Chemistry of 4 Tert. Butyl 2,6 Diacetylpyridine and Its Derivatives

Design Principles for Macrocyclic Schiff Base Ligands from 4-Tert.-butyl-2,6-diacetylpyridine

The synthesis of macrocyclic Schiff base ligands from this compound is guided by the principles of supramolecular chemistry, where non-covalent interactions and template effects play a crucial role in directing the formation of specific macrocyclic architectures.

Templated Synthesis of Pyridyldiimine Macrocycles

The templated synthesis of pyridyldiimine macrocycles often employs metal ions to organize the precursor molecules—this compound and a suitable diamine—into a specific spatial arrangement that favors cyclization over polymerization. The metal ion acts as a scaffold, holding the reactive ends of the intermediates in proximity and promoting the intramolecular Schiff base condensation.

The size and coordination geometry of the template metal ion are critical factors in determining the size and structure of the resulting macrocycle. For instance, a [2+2] condensation of a dicarbonyl compound and a diamine can be directed by a metal ion to form a tetranuclear macrocyclic complex. While specific studies on this compound are limited, research on analogous systems with 2,6-dicarbaldehyde derivatives demonstrates that the choice of solvent can also act as a template, influencing the product equilibrium in Schiff base macrocycle formation.

Condensation Reactions with Diamine and Thiosemicarbazide (B42300) Derivatives

The condensation of the acetyl groups of this compound with the primary amine functionalities of diamines or the hydrazinic nitrogen of thiosemicarbazide and its derivatives is the fundamental reaction for the formation of Schiff base ligands.

The reaction with diamines can lead to either open-chain (acyclic) or macrocyclic ligands depending on the reaction conditions and the presence of a template. The choice of the diamine, particularly its chain length and flexibility, is a key determinant of whether a [1+1] or [2+2] macrocycle is formed.

Condensation with thiosemicarbazide or its N(4)-substituted derivatives yields bis(thiosemicarbazone) ligands. These reactions are typically carried out in a suitable solvent like ethanol. These thiosemicarbazone ligands are of significant interest due to their potential as pentadentate ligands with an N3S2 donor set.

Formation and Characterization of Metal Complexes

The Schiff base ligands derived from this compound are versatile chelating agents capable of forming stable complexes with a variety of metal ions. The characterization of these complexes involves a range of spectroscopic and analytical techniques, including infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and single-crystal X-ray diffraction.

Pentadentate Ligand Architectures (N3O2, N3S2 Donor Sets)

Acyclic Schiff base ligands derived from the condensation of 2,6-diacetylpyridine (B75352) and two equivalents of a hydrazide or thiosemicarbazide derivative can act as pentadentate ligands. These ligands typically provide a central pyridine (B92270) nitrogen donor, two imine nitrogen donors, and two donors from the terminal groups, which can be either oxygen (N3O2) or sulfur (N3S2).

N3O2 Donor Sets: Ligands with an N3O2 donor set are typically formed from the condensation of 2,6-diacetylpyridine with hydrazides. These ligands can coordinate to metal ions in a pincer-like fashion, occupying five coordination sites in the equatorial plane of the metal center.

N3S2 Donor Sets: The condensation of 2,6-diacetylpyridine with thiosemicarbazide or its derivatives yields ligands with an N3S2 donor set. nih.gov These ligands have demonstrated a high affinity for various transition metals and main group elements. nih.gov The coordination can occur with the ligand in its neutral or deprotonated form, which can be distinguished by the C-S bond lengths in the crystal structure. nih.gov

Heptacoordinated Complex Geometries: Pentagonal Bipyramidal Structures

The pentadentate nature of the Schiff base ligands derived from 2,6-diacetylpyridine derivatives allows for the formation of heptacoordinated metal complexes. In these complexes, the five donor atoms of the ligand typically occupy the equatorial plane, while two additional monodentate ligands coordinate at the axial positions, resulting in a pentagonal bipyramidal geometry.

There is significant interest in the coordination of these pentadentate Schiff base ligands with main group metals, particularly organotin(IV) compounds. nih.gov The reaction of a diorganotin(IV) dihalide or oxide with a Schiff base ligand derived from 2,6-diacetylpyridine and a suitable amine derivative can yield heptacoordinated tin(IV) complexes.

In these complexes, the pentadentate ligand wraps around the tin atom in the equatorial plane. nih.gov The two organic groups (e.g., methyl, phenyl) attached to the tin atom occupy the axial positions, resulting in a distorted pentagonal bipyramidal geometry. nih.gov X-ray diffraction studies have been instrumental in confirming this coordination geometry. nih.gov

While direct research on this compound is not extensively documented in publicly available literature, the principles derived from studies on 2,6-diacetylpyridine provide a strong framework for understanding its coordination chemistry. The presence of the tert-butyl group is expected to enhance the solubility of the ligands and their complexes in organic solvents and may introduce steric constraints that could influence the fine details of the coordination geometry and reactivity of the metal centers.

Coordination with Transition Metals (e.g., Zinc(II), Palladium(II))

The coordination chemistry of this compound itself is not extensively documented, with research predominantly focusing on its more synthetically adaptable derivatives. The parent compound, 1,1'-(4-tert-butylpyridine-2,6-diyl)di(ethan-1-one), is primarily used as a starting material for multidentate ligands. chemicalbook.com However, the coordination behavior can be inferred from its non-butylated analogue, 2,6-diacetylpyridine, and the vast chemistry of its derivatives with metals like zinc(II) and palladium(II).

Derivatives such as 2,6-diacetylpyridine bis(thiosemicarbazones) readily form complexes with zinc(II). nih.gov In these cases, the ligand can act as a deprotonated, pentadentate N3S2 donor, creating distorted octahedral geometries around the zinc center, sometimes forming dimeric structures. nih.gov Alternatively, the neutral ligand can coordinate in a pentagonal-bipyramidal fashion. nih.gov Zinc(II) complexes with other bis(imino)pyridine ligands have also been synthesized and characterized, typically showing the metal in a tetrahedral or five-coordinate environment, often influenced by the steric bulk of the substituents on the imine nitrogen atoms. rsc.orgresearchgate.net For instance, the reaction of zinc salts with 2,6-diacetylpyridine bis(nicotinoylhydrazone) Schiff base ligands under solvothermal conditions leads to the formation of coordination polymers. nih.gov

Palladium(II), favoring square planar geometries, readily coordinates with tetradentate dianionic ligands derived from 2,6-diacetylpyridine. For example, bis(thiosemicarbazone) derivatives coordinate to palladium(II) through the pyridyl nitrogen, an iminic nitrogen, a hydrazinic nitrogen, and a thione sulfur atom. nih.gov Palladium(II) complexes with other pyridine-based diimine ligands are also well-established, often used in C-H functionalization catalysis where the ligand plays a crucial role in stabilizing the metal center and influencing the reaction's selectivity. nih.govcapes.gov.br

Divalent Transition Metal Bis(imino)pyridyl Complexes

The condensation of the two ketone functionalities of this compound with various primary amines yields a class of tridentate ligands known as 2,6-bis(imino)pyridyl ligands. These NNN-pincer ligands have been instrumental in advancing the coordination chemistry of first-row transition metals, particularly iron and cobalt, largely due to their remarkable catalytic activity in olefin polymerization.

Iron and Cobalt Systems

Bis(imino)pyridyl complexes of iron(II) and cobalt(II) are among the most studied due to their high efficacy as catalysts for ethylene (B1197577) oligomerization and polymerization. researchgate.net The general structure consists of the planar NNN ligand coordinating to the metal center, with two additional labile ligands, typically halides, completing a five-coordinate, often distorted square-pyramidal geometry. nih.gov

The electronic properties and steric bulk of the aryl groups on the imine nitrogens are critical for catalytic performance. Iron(II) precatalysts, when activated by cocatalysts like modified methylaluminoxane (B55162) (MMAO), can exhibit activities reaching up to 4.0 × 10⁷ g (mol of Fe)⁻¹ h–¹. researchgate.net These catalysts are known for producing highly linear polyethylene (B3416737). researchgate.netdoaj.org The introduction of bulky substituents, such as tert-butyl groups on the aniline (B41778) rings of the ligand, has a profound effect. For example, an iron complex with ortho-tert-butyl substitution on the aryl rings (Catalyst B in a comparative study) produced highly linear polyethylene with a unimodal molecular weight distribution, in contrast to a less bulky methyl-substituted analogue which produced oligomers with multiple melting points. doaj.org This highlights the steric control exerted by the bulky groups.

Cobalt(II) complexes with similar bis(imino)pyridine ligands also show high activity in ethylene polymerization. researchgate.netnih.gov The coordination geometry around the cobalt center is typically a distorted square pyramid. nih.gov These complexes have been finely tuned with various substituents to enhance thermal stability and control the molecular weight of the resulting polyethylene. nih.gov The redox-active nature of the bis(imino)pyridine ligand is a key feature in the catalytic cycle of both iron and cobalt systems. rsc.org

| Catalyst System | Cocatalyst | Activity (g mol⁻¹ h⁻¹) | Polymer Characteristics | Reference |

| Fe(II)-bis(imino)pyridyl | MAO/MMAO | Up to 4.0 x 10⁷ | Linear oligomers/polymers | researchgate.net |

| Co(II)-bis(imino)pyridyl | MAO/MMAO | High activity | Linear polyethylene | researchgate.netnih.gov |

| Fe(II) with o-t-Bu aryl | MAO | Lower than Me-substituted | Highly linear polyethylene | doaj.org |

Palladium and Platinum Systems

While less common than their iron and cobalt counterparts in polymerization, palladium(II) and platinum(II) complexes with bis(imino)pyridyl and related ligands have been synthesized and studied for other applications. These d⁸ metals typically form four-coordinate, square planar complexes.

Palladium(II) and platinum(II) complexes with 2,6-diacetylpyridine bis(thiosemicarbazone) ligands have been prepared and show significant cytotoxic activity, in some cases overcoming cisplatin (B142131) resistance in cancer cell lines. nih.gov In these complexes, the ligand coordinates as a tetradentate dianionic donor. The coordination geometry is square planar, involving the pyridine nitrogen, one imine nitrogen, one hydrazine (B178648) nitrogen, and one sulfur atom. nih.gov

Platinum(II) complexes with diimine ligands, such as 4,4'-di-tert-butyl-2,2'-bipyridine, have been synthesized with catecholate ligands bearing electron-acceptor groups. nih.gov These complexes exhibit interesting photophysical and electrochemical properties, with the electronic transitions being tunable through the various redox states of the ligands. nih.gov The platinum(II) center maintains a distorted square-planar geometry. nih.gov The synthesis of platinum(II) and platinum(IV) complexes stabilized by abnormal C4-bound dicarbenes also highlights the versatility of platinum in coordinating with various ligand types. nih.gov

Chiral Complex Formation and Stereochemical Control

The modular nature of bis(imino)pyridyl ligands, derived from the condensation of 2,6-diacetylpyridine precursors, allows for the straightforward introduction of chirality. This is typically achieved by using chiral amines in the condensation reaction, placing stereogenic centers in the ligand backbone, often on the imine sidearms.

This strategy has been successfully employed to create chiral iron and cobalt complexes for asymmetric catalysis. rsc.orgnih.gov For example, new chiral bis(imino)pyridine iron catalysts have been developed that are effective in a range of metal carbene transfer reactions, including the asymmetric cyclopropanation of styrene (B11656). rsc.orgnih.gov This opens a pathway for developing enantioselective iron-based catalysts for these important transformations. nih.gov

The stereochemical control exerted by the chiral ligand framework creates a specific environment around the metal center that can discriminate between prochiral faces of a substrate. The position and nature of the chiral substituents are crucial for inducing high enantioselectivity. A well-defined chiral pocket around the metal's active site is essential for effective stereochemical communication during the catalytic cycle. The synthesis of ligands like (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) further illustrates the strategies employed to create rigid, chiral environments adjacent to a coordinating pyridine ring, which is a key principle in asymmetric catalysis. beilstein-journals.org

Electronic and Steric Modulation in Metal Coordination

Influence of tert-Butyl Group on Ligand Conformation and Metal Binding

The tert-butyl group is a powerful tool in ligand design, exerting significant steric influence that can dictate ligand conformation, coordination geometry, and the reactivity of the resulting metal complex. Placing a tert-butyl group on the 4-position of the pyridine ring, as in this compound, primarily modulates the electronic properties of the ligand. As an electron-donating group, it increases the electron density at the pyridyl nitrogen, enhancing its σ-donor capacity and potentially strengthening the metal-ligand bond.

More profound steric effects are observed when bulky substituents like tert-butyl groups are placed on the aryl rings of the bis(imino)pyridyl ligands, particularly at the ortho positions. doaj.orgresearchgate.netnih.gov This steric hindrance has several important consequences:

Protection of the Metal Center: The bulky groups can create a crowded coordination sphere, protecting the metal center from bimolecular decomposition pathways and influencing substrate access. This can lead to more stable and selective catalysts. rhhz.net

Control of Coordination Geometry: Extreme steric bulk can force unusual coordination geometries. For example, while many bis(imino)pyridyl cobalt complexes are five-coordinate, sufficient steric pressure can favor four-coordinate species or prevent the coordination of larger substrates. nih.gov

Influence on Catalytic Activity: In ethylene polymerization, the steric bulk of the ortho-substituents on the aryl rings is a critical parameter for tuning catalytic activity and the properties of the resulting polymer. Bulky groups can slow down the rate of chain transfer relative to propagation, leading to higher molecular weight polymers. doaj.org The steric environment of a bis(imino)pyridyl iron catalyst with ortho-tert-butyl substituents was shown to be responsible for producing highly linear polyethylene. doaj.org

Modification of Ligand Conformation: The steric repulsion between bulky N-alkyl or N-aryl substituents can influence the conformation of the ligand itself, for example, by shifting the equilibrium between different isomers (e.g., E,E vs. E,Z) in dialdimine ligands. researchgate.net

Impact of Ligand Electron Density on Metal Center Reactivity

The 2,6-bis(imino)pyridine framework, readily synthesized from 2,6-diacetylpyridine, serves as an excellent platform to study these electronic effects. wikipedia.org These ligands are known for their redox non-innocence, meaning they can actively participate in redox processes, storing and releasing electrons independently of the metal center. acs.orgnih.gov This property enhances the versatility of the resulting metal complexes, enabling them to catalyze a range of reactions. nih.gov

A systematic study on a series of cobalt(II) complexes with 2,6-bis[1-(4-R-phenylimino)ethyl]pyridine ligands, where the para-substituent 'R' on the N-aryl group was varied, clearly demonstrated the significant influence of ligand electron density on the metal center. The study revealed a strong correlation between the electron-donating or electron-withdrawing nature of the substituent and the redox potential of the Co(II)/Co(III) couple. The oxidation potentials were found to span a range of nearly 750 mV, showcasing the fine-tunability of the metal center's properties. rsc.org

Electron-donating groups, such as methoxy (B1213986) (-OCH₃) and dimethylamino (-N(CH₃)₂), increase the electron density on the ligand and, consequently, on the cobalt center. This makes the metal easier to oxidize, resulting in a lower, less positive oxidation potential. Conversely, electron-withdrawing groups, such as trifluoromethyl (-CF₃) and cyano (-CN), decrease the electron density on the metal center, making it more difficult to oxidize and shifting the oxidation potential to higher, more positive values. rsc.org This relationship can be effectively visualized by plotting the half-wave potentials against the Hammett parameters (σₚ) of the substituents.

Table 1: Influence of para-Substituents on the Redox Potential of Bis(imino)pyridine Cobalt(II) Complexes rsc.org

| Substituent (R) | Hammett Parameter (σₚ) | E₁/₂ (V vs. Fc/Fc⁺) |

|---|---|---|

| N(CH₃)₂ | -0.83 | -0.12 |

| OCH₃ | -0.27 | 0.24 |

| CH₃ | -0.17 | 0.29 |

| H | 0.00 | 0.36 |

| CF₃ | 0.54 | 0.57 |

| CN | 0.66 | 0.62 |

The electronic nature of the ligand not only affects the redox properties but also the solution behavior of the complexes. For instance, in the aforementioned study of cobalt complexes, those with electron-donating substituents were found to favor disproportionation in polar solvents to form [L₂Co]²⁺ and [CoCl₄]²⁻ species. In contrast, complexes with electron-withdrawing groups tended to suppress this disproportionation. rsc.org

Furthermore, the distribution of oxidation states between the metal and the ligand can be influenced by the ligand's electronic properties. In a series of bis(pyridine-2,6-diimine)metal complexes, it was shown that the ligands can exist in neutral (L⁰) or monoanionic radical ((L¹)¹⁻) forms. acs.org For example, the monocationic iron complex is best described as [Fe(II)L⁰L¹]⁺, indicating that one ligand has been reduced, while the metal remains in the +2 oxidation state. acs.org This demonstrates that the ligand framework actively participates in the electronic structure of the complex, going beyond the classical picture of a passive spectator ligand.

This ability to tune the metal center's reactivity through ligand design is crucial for the development of catalysts for specific applications. For example, in the context of polymerization reactions catalyzed by bis(imino)pyridine iron and cobalt complexes, the electronic and steric properties of the ligand play a key role in determining the catalytic activity and the properties of the resulting polymer. rsc.org

Supramolecular Assemblies Involving 4 Tert. Butyl 2,6 Diacetylpyridine Ligands

Self-Assembly Processes Directed by Coordination Events

Self-assembly driven by coordination between metal ions and organic ligands is a powerful strategy for the bottom-up construction of discrete molecules and infinite coordination polymers. The geometry and directionality of the coordination bonds, along with the shape and functionality of the organic ligand, dictate the final architecture of the assembly.

Similarly, Schiff bases derived from 2,6-diacetylpyridine (B75352) are well-known for their ability to form complexes with a variety of metal ions. nih.gov These complexes can act as nodes in the construction of coordination polymers. The introduction of a tert-butyl group at the 4-position of the pyridine (B92270) ring would be expected to modify the solubility of these complexes and influence their packing in the solid state, potentially leading to new structural motifs.

Host-Guest Chemistry with Pyridine-Based Macrocycles

Host-guest chemistry involves the encapsulation of a smaller molecule (the guest) within a larger host molecule. Macrocycles are common hosts, and their cavities can be designed to selectively bind guests based on size, shape, and chemical complementarity. Pyridine-containing macrocycles are of particular interest due to the additional possibility of metal coordination influencing the binding process.

Research on related systems, such as cyclodextrins, calixarenes, and pillararenes, has demonstrated the importance of hydrophobic interactions and steric factors in guest binding. nih.govnih.gov A macrocycle incorporating the 4-tert.-butyl-2,6-diacetylpyridine unit would likely exhibit a preference for guests that can form favorable interactions with the hydrophobic tert-butyl group while fitting within the macrocyclic cavity.

Crystal Engineering and Solid-State Packing of Metal-Ligand Frameworks

Crystal engineering is the design and synthesis of crystalline solids with desired properties, based on an understanding of intermolecular interactions. In the context of metal-ligand frameworks, this involves controlling the way in which coordination complexes pack in the solid state to form specific one-, two-, or three-dimensional structures.

The steric bulk of a substituent can have a profound effect on the crystal packing of a molecule. The tert-butyl group, in particular, is known to influence solid-state structures by preventing close packing and promoting the formation of cavities or channels.

In the case of 4′-tert-butyl-2,2′:6′,2′′-terpyridine (4′-tButpy), a convergent ligand, the bulky tert-butyl group at the 4′-position prevents the typical face-to-face π-stacking interactions that are common in simpler terpyridine ligands. rsc.org Instead, the molecules pack in a way that creates alternating domains of terpyridine units and tert-butyl groups. rsc.org When this ligand forms a complex with a metal ion, such as in [M(4′-tButpy)₂]ⁿ⁺, the tert-butyl groups are accommodated in pockets between the terpyridine domains of adjacent cations, preventing the common {M(tpy)₂}-embrace motif. rsc.org This demonstrates how a strategically placed tert-butyl group can disrupt typical packing patterns and lead to novel solid-state architectures.

The table below summarizes the crystallographic data for a related compound, diethyl 4-(4-tert-butylphenyl)pyridine-2,6-dicarboxylate, which illustrates the structural parameters of a pyridine ring with a bulky tert-butyl-containing substituent.

| Parameter | Value |

|---|---|

| Empirical formula | C21H25NO4 |

| Formula weight | 355.42 |

| Temperature | 100 K |

| Wavelength | 1.54178 Å |

| Crystal system | Monoclinic |

| Space group | P21/c |

| Unit cell dimensions | a = 13.857(2) Å, b = 12.0094(17) Å, c = 12.0553(17) Å α = 90°, β = 107.368(7)°, γ = 90° |

| Volume | 1914.7(5) ų |

| Z | 4 |

| Density (calculated) | 1.233 Mg/m³ |

The formation of helical and grid-like superstructures is a sophisticated goal in supramolecular chemistry, often achieved through the careful design of ligands that can program the assembly process. Helices can arise from the propagation of chiral information or through specific coordination geometries, while grids are typically formed from the intersection of linear ligands and square-planar or octahedral metal ions.

While there are no specific reports on the formation of helical or grid-like structures using this compound, the fundamental principles can be extrapolated from related systems. For instance, Schiff bases derived from 2,6-diacetylpyridine can form complexes with various geometries, and the choice of metal ion and ancillary ligands can influence the final superstructure. nih.gov The introduction of a bulky tert-butyl group could add another layer of control, potentially favoring certain helical pitches or grid dimensions due to steric constraints.

The synthesis of stabilized α-helices in peptides using non-natural amino acids demonstrates a biological parallel to the design of helical superstructures. nih.gov In coordination chemistry, similar principles of steric and electronic control are applied to guide the formation of desired architectures. The combination of the rigid pyridine backbone, the coordinating acetyl groups, and the sterically demanding tert-butyl group in this compound makes it a promising candidate for the future design of complex supramolecular structures.

Catalytic Applications of Metal Complexes Derived from 4 Tert. Butyl 2,6 Diacetylpyridine

Homogeneous Catalysis with Transition Metal Complexes

Complexes formed between transition metals and ligands derived from 4-tert.-butyl-2,6-diacetylpyridine, typically through condensation of the acetyl groups with various amines to form bis(imino)pyridine ligands, have demonstrated significant utility in homogeneous catalysis. The tert-butyl group, being an electron-donating substituent, can modulate the electron density at the metal center, while its steric bulk can influence substrate approach and the stability of catalytic intermediates.

Ethylene (B1197577) Oligomerization and Polymerization Catalysis

Iron and cobalt complexes featuring 2,6-bis(imino)pyridine ligands are renowned for their ability to catalyze ethylene oligomerization and polymerization. The substitution pattern on both the pyridine (B92270) and the N-aryl groups of the ligand is a critical determinant of the catalyst's activity and the properties of the resulting product, ranging from linear α-olefins to high-density polyethylene (B3416737). acs.orgmdpi.com

The introduction of a tert-butyl group at the 4-position of the pyridine ring is expected to enhance the electron-donating nature of the ligand, thereby influencing the electronic state of the metal center. This can, in turn, affect the rates of key elementary steps in the catalytic cycle, such as chain propagation and chain transfer. For instance, in cobalt-catalyzed ethylene oligomerization, the electronic properties of the ligand framework have a pronounced effect on the product distribution. catalysis.ru

Research on related bis(imino)pyridine cobalt and iron complexes has shown that bulky substituents on the N-aryl groups are crucial for producing high molecular weight polymers by sterically hindering chain transfer reactions. mdpi.com While specific data for the 4-tert-butyl derivative is not extensively detailed in the provided results, the general principles suggest that its electronic contribution would be a key factor in tuning the catalytic outcome. Dinuclear macrocyclic bis(iminopyridyl) iron and cobalt complexes have also been synthesized and show high activity and selectivity for the formation of α-octene. nih.gov

Table 1: Ethylene Oligomerization/Polymerization with Representative Bis(imino)pyridine Metal Complexes

| Catalyst/Precursor | Co-catalyst | Temperature (°C) | Pressure (atm) | Activity ( g/mol ·h) | Product | Reference |

| 2,6-bis(imino)pyridyl Fe(II) | MAO | 60 | 5 | Varies | Oligomers/Polymers | elifesciences.org |

| 2,6-bis(imino)pyridyl Co(II) | MMAO | 70 | - | up to 8.75 x 10⁵ | α-Olefins (C8) | nih.gov |

| Dinuclear macrocyclic bis(iminopyridyl) Fe | MMAO | 70 | - | up to 9.45 x 10⁵ | α-Olefins (C8) | nih.gov |

This table presents illustrative data for related bis(imino)pyridine complexes to highlight general catalytic performance. MAO = Methylaluminoxane (B55162), MMAO = Modified Methylaluminoxane.

Asymmetric Catalysis for Enantioselective Transformations

The C2-symmetric nature of ligands derived from 2,6-diacetylpyridine (B75352) makes them attractive scaffolds for asymmetric catalysis. By introducing chiral auxiliaries, typically via the imine functionalities, chiral environments can be created around the metal center, enabling enantioselective transformations.

A prominent class of chiral ligands based on the 2,6-disubstituted pyridine framework are the 2,6-bis(oxazolinyl)pyridine (PyBox) ligands. The synthesis of these ligands allows for the introduction of various substituents on the oxazoline (B21484) ring to tune the steric and electronic properties of the catalyst. nih.govnih.gov For example, a chiral PyBox ligand, 2,6-bis[(4S)-tert-butylcarbamoyl-2-oxazolin-2-yl]pyridine, has been synthesized and its lanthanoid(III) complexes have been studied. nih.gov The modular nature of these ligands is a significant advantage, allowing for systematic optimization for a specific catalytic reaction. acs.org

The synthesis of chiral bis(imino)pyridine ligands can be achieved through the condensation of 2,6-diacetylpyridine with chiral amines. The steric and electronic properties of these ligands can be further modified by substitution on the pyridine ring, such as with a 4-tert-butyl group, which can influence the ligand's coordination geometry and the resulting catalyst's enantioselectivity. capes.gov.br

In asymmetric catalysis, the chiral ligand controls the stereochemical outcome by creating a chiral pocket around the metal's active site. This forces the substrate to approach and bind in a specific orientation, leading to the preferential formation of one enantiomer of the product. The mechanism of stereocontrol is highly dependent on the specific reaction and catalyst system.

For instance, in asymmetric Friedel-Crafts alkylations catalyzed by chiral metal complexes, the Lewis acidic metal center activates the substrate, and the chiral ligand environment dictates the face selectivity of the nucleophilic attack. mdpi.com In some cases, the metal center itself can become a center of chirality, and the ligand framework helps to establish and maintain this chirality. acs.org The bulky tert-butyl group on the pyridine backbone can play a role in locking the conformation of the chelate rings, thereby enhancing the rigidity of the chiral environment and improving enantioselectivity.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. rsc.org The performance of these catalytic systems is highly dependent on the nature of the ligand coordinated to the palladium center. Nitrogen-containing ligands, including those derived from pyridine, have been successfully employed in these reactions. ulakbim.gov.tr

While specific examples utilizing ligands derived from 4-tert-butyl-2,6-diacetylpyridine in Suzuki-Miyaura or Heck reactions are not prevalent in the provided search results, the general utility of pyridyl-imine and related nitrogen-donor ligands in palladium catalysis is well-established. elifesciences.orgnih.gov For instance, pyridyl-imine palladium complexes have been shown to be active catalysts for the Heck reaction. elifesciences.org The electronic properties of the pyridine ring, modulated by the 4-tert-butyl group, would be expected to influence the catalytic activity of a palladium center by affecting the rates of oxidative addition and reductive elimination. The steric bulk of the ligand can also play a crucial role in catalyst stability and selectivity. ulakbim.gov.tr Ligand-controlled regiodivergence in Suzuki-Miyaura coupling highlights the importance of the ligand sphere in directing the reaction outcome. nih.gov

Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions with Nitrogen-Containing Ligands

| Reaction | Catalyst System | Substrates | Product Yield | Reference |

| Heck Coupling | Pyridyl-imine Pd(II) complex | Aryl iodides, methyl acrylate | Good yields | elifesciences.org |

| Suzuki-Miyaura | Pd(OAc)₂ / Tetrahydropyrimidinium salt | Aryl bromides, phenylboronic acid | High yields | nih.gov |

| Suzuki-Miyaura | Pd / Imidazolylidene-cavitand | Aryl bromides, phenylboronic acid | Good activity | ulakbim.gov.tr |

This table provides examples of related systems to illustrate the potential of pyridine-based ligands in palladium catalysis.

Gold(III)-Mediated Organic Transformations (e.g., Cyclopropanation)

Gold catalysis has emerged as a powerful tool for a variety of organic transformations, often proceeding under mild conditions with high selectivity. rsc.org Gold(III) complexes, in particular, have shown promise in mediating reactions such as cyclopropanation. The stability and reactivity of these complexes can be tuned by the coordinating ligands. nih.gov

Pyridine-based ligands are effective in stabilizing gold(III) centers and modulating their catalytic activity. researchgate.net A systematic investigation into bis(pyridine)gold(III) complexes revealed their catalytic competence in the cyclopropanation of styrene (B11656) with a propargyl ester. acs.org The electronic properties of the pyridine ligand were found to have a pivotal influence on the catalytic activity. An electron-donating substituent like a tert-butyl group at the 4-position would be expected to increase the electron density on the pyridine nitrogen, thereby affecting the Lewis acidity and catalytic performance of the gold(III) center. acs.orgnih.gov

Furthermore, bis(imino)pyridine iron complexes have been shown to be effective catalysts for various carbene transfer reactions, including cyclopropanation, demonstrating the suitability of this ligand framework for such transformations. rsc.org This suggests that gold(III) complexes with ligands derived from 4-tert-butyl-2,6-diacetylpyridine would be promising candidates for catalyzing similar reactions.

Table 3: Gold-Catalyzed Cyclopropanation

| Catalyst | Substrates | Conversion/Yield | Reference |

| [(pyridine)₂-Au(III)]Cl | Styrene, Propargyl ester | Full conversion | acs.org |

| Bis(oxazoline) Au(III) | Styrene, Propargyl ester | up to 98% yield | acs.org |

| Gold(I) with chiral phosphoramidite | 1,6-enynes | up to 96% ee | rsc.org |

This table includes data for related gold complexes to demonstrate their efficacy in cyclopropanation reactions.

Palladium-Catalyzed Specific Organic Reactions (e.g., Deprotection, Heterocycle Synthesis)

There is a notable scarcity of published research detailing the use of palladium complexes of this compound in specific organic reactions such as deprotection and heterocycle synthesis. While palladium catalysis is a well-established method for a wide array of chemical transformations, including the formation of various heterocyclic structures and the cleavage of protecting groups, the catalytic activity of complexes involving the this compound ligand system for these purposes has not been a significant focus of reported studies.

In related areas, palladium complexes of structurally similar ligands, such as 2,6-diacetylpyridine bis(thiosemicarbazone), have been synthesized and characterized, primarily for their potential biological activities rather than their catalytic applications in organic synthesis. The broader class of pyridine-bis(imine) (PDI) ligands has been investigated extensively in the context of polymerization reactions, particularly with iron catalysts. However, the translation of these findings to palladium-catalyzed reactions for fine chemical synthesis remains to be explored.

Ligand Design Strategies for Enhanced Catalytic Performance

The design of ligands is a critical aspect of catalysis, allowing for the precise control of the catalyst's activity and selectivity. The introduction of sterically demanding groups and the modulation of electronic properties are key strategies in this endeavor.

Modulating Electronic and Steric Properties for Reaction Tuning

The tert-butyl group on the 4-position of the pyridine ring in this compound is expected to exert a significant steric and electronic influence on the resulting metal complex. The bulky nature of the tert-butyl group can create a specific steric environment around the metal center, which can influence substrate approach and selectivity. Electronically, the tert-butyl group is an electron-donating group, which can increase the electron density on the palladium center. This, in turn, can affect the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination.

While these principles are well-understood in the broader context of ligand design for palladium catalysis, specific studies that systematically investigate the modulation of these properties for the this compound ligand system and its impact on reaction tuning are not present in the available literature.

Stability and Turnover Frequency Considerations in Catalytic Systems

The stability of a catalyst and its turnover number (TON) and turnover frequency (TOF) are crucial metrics for its practical application. A stable catalyst can endure the reaction conditions for extended periods, leading to higher product yields and allowing for lower catalyst loadings. High TON and TOF values are indicative of a highly efficient catalytic system.

Research into the stability and turnover frequencies of palladium catalysts often involves modifying the ligand structure to prevent catalyst decomposition and to accelerate the catalytic cycle. However, there is a lack of specific data on the stability and turnover numbers for catalytic systems based on palladium complexes of this compound. While studies on other ligand systems have demonstrated that high turnover numbers are achievable in palladium catalysis, this has not been specifically documented for the ligand .

Theoretical and Computational Investigations of 4 Tert. Butyl 2,6 Diacetylpyridine Systems

Density Functional Theory (DFT) Studies of Ligand-Metal Interactions

Geometry Optimization and Electronic Structure Analysis of Complexes

DFT calculations are instrumental in predicting the three-dimensional structures of metal complexes containing the 4-tert.-butyl-2,6-diacetylpyridine ligand. Through geometry optimization, researchers can determine key structural parameters such as bond lengths, bond angles, and dihedral angles. These calculations often employ hybrid functionals, such as B3LYP, in conjunction with appropriate basis sets to achieve a balance between computational cost and accuracy.

The electronic structure of these complexes is also elucidated using DFT. Analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides critical insights into the reactivity and electronic properties of the complex. The energy gap between the HOMO and LUMO, for instance, is a key determinant of the complex's kinetic stability and its potential as a photosensitizer or in electronic devices.

Natural Bond Orbital (NBO) analysis is another powerful technique employed to understand the nature of the ligand-metal interactions. NBO analysis can quantify the charge transfer between the metal center and the this compound ligand, providing a more nuanced picture of the bonding than a simple ionic or covalent description.

| Parameter | [M(4-tBu-dap)Cl₂] | [M(4-tBu-dap)(acac)₂] |

| Metal (M) | Fe(II) | Ru(II) |

| M-N Bond Length (Å) | 2.15 | 2.12 |

| M-O Bond Length (Å) | 2.20 | 2.05 |

| HOMO Energy (eV) | -5.8 | -5.5 |

| LUMO Energy (eV) | -2.1 | -2.3 |

| HOMO-LUMO Gap (eV) | 3.7 | 3.2 |

| Charge on Metal (e) | +1.25 | +1.30 |

| Hypothetical data based on typical DFT calculations for similar pyridine-based complexes. |

Prediction of Spectroscopic Signatures for Structural Elucidation

A significant advantage of computational chemistry is its ability to predict spectroscopic properties, which can then be compared with experimental data to confirm the structure of a synthesized complex. Time-dependent DFT (TD-DFT) calculations are particularly useful for predicting the electronic absorption spectra (UV-Vis) of these complexes. By calculating the energies and oscillator strengths of electronic transitions, researchers can assign the observed absorption bands to specific electronic transitions, such as metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) bands.

Furthermore, DFT can be used to calculate vibrational frequencies, aiding in the interpretation of infrared (IR) and Raman spectra. The calculated vibrational modes can be visualized to understand the specific atomic motions associated with each peak in the experimental spectrum. This is particularly useful for identifying the coordination of the acetyl groups to the metal center.

| Spectroscopic Technique | Predicted Data for [Fe(4-tBu-dap)Cl₂] |

| UV-Vis (λmax, nm) | 280 (π-π*), 450 (MLCT) |

| IR (ν, cm⁻¹) | 1680 (C=O, uncoordinated), 1620 (C=O, coordinated) |

| ¹H NMR (δ, ppm) | 8.2 (pyridyl-H), 2.5 (acetyl-CH₃), 1.4 (tert-butyl-CH₃) |

| Hypothetical data illustrating the type of spectroscopic predictions that can be made. |

Mechanistic Insights into Catalytic Cycles via Computational Modeling

While the catalytic applications of this compound complexes are still an emerging area of research, computational modeling offers a powerful approach to predict and understand their potential catalytic activity. By mapping out the entire reaction pathway, from reactants to products, researchers can gain valuable insights into the mechanism of a catalyzed reaction.

Energy Profiles and Transition State Analysis

The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes that occur during the reaction. chemguide.co.ukscm.com By analyzing the imaginary frequency of the transition state, researchers can confirm that it is a true saddle point on the PES and understand the atomic motions involved in surmounting the energy barrier. scm.com

Role of Ligand Field and Electron Density in Catalytic Activity

The electronic properties of the this compound ligand play a crucial role in determining the catalytic activity of its metal complexes. The ligand field created by the pyridine (B92270) nitrogen and the two acetyl oxygen atoms influences the d-orbital splitting of the metal center, which can affect the complex's redox potential and its ability to activate substrates. ibs.re.kr

The electron density at the metal center, which is modulated by the electron-donating tert-butyl group and the electron-withdrawing acetyl groups, is another critical factor. nih.gov A more electron-rich metal center may be more effective in oxidative addition steps, while a more electron-poor metal center might favor reductive elimination. DFT calculations can quantify these electronic effects and help in the rational design of more efficient catalysts. nih.govnih.gov

Molecular Dynamics Simulations of Supramolecular Assembly Processes

The this compound ligand, with its defined shape and potential for intermolecular interactions, is a candidate for the construction of well-ordered supramolecular assemblies. Molecular dynamics (MD) simulations are a powerful tool for investigating the dynamic processes of how individual molecules self-assemble into larger, functional structures. nih.govrsc.org

MD simulations can model the behavior of a large number of molecules over time, allowing researchers to observe the formation of aggregates, micelles, or even more complex architectures in solution. researchgate.netmdpi.com By analyzing the trajectories of the molecules, it is possible to identify the key intermolecular interactions, such as π-π stacking between the pyridine rings or van der Waals interactions involving the tert-butyl groups, that drive the self-assembly process. researchgate.net These simulations provide insights that are often difficult to obtain through experimental methods alone and can guide the design of new materials with tailored properties. rsc.orgnih.gov

Advanced Spectroscopic and Structural Characterization in Research Context

Elucidation of Coordination Modes and Geometries in Metal Complexes

The coordination behavior of 4-tert.-butyl-2,6-diacetylpyridine and its derivatives, such as the corresponding bis(hydrazones) and bis(imines), has been extensively studied. These ligands can adopt various coordination modes, acting as neutral or deprotonated species, and typically coordinate to metal centers in a tridentate fashion through the pyridine (B92270) nitrogen and the two carbonyl oxygen atoms.

In many documented complexes of related 2,6-diacetylpyridine (B75352) derivatives, a common coordination geometry observed is the pentagonal-bipyramidal (PBPY-7) arrangement. uky.edu In such cases, the Schiff-base ligand, derived from 2,6-diacetylpyridine, occupies the five equatorial positions with its N3O2 donor set, while other ligands occupy the axial positions. uky.edu The specific geometry is influenced by several factors, including the nature of the metal ion, the conformational flexibility of the ligand, and the reaction conditions. uky.edu For instance, in tin(IV) complexes with 2,6-diacetylpyridine bis(benzoylhydrazone), the ligand wraps around the metal center in the equatorial plane, leading to a seven-coordinate complex. uky.edu

The coordination environment around the metal can also be influenced by the presence of other coordinating species. In a dinitrato{2,6-bis[1-(phenylimino)ethyl]pyridine}copper(II) complex, the copper atom is coordinated by the planar terdentate NNN-donor set of the ligand, along with both unidentate and asymmetric bidentate nitrato groups, resulting in a distorted octahedral geometry. rsc.org This distortion is attributed to the static Jahn-Teller effect and the bite angle of the tridentate ligand. rsc.org

X-ray Crystallographic Analysis of Ligands and their Metal Adducts

Single-Crystal X-ray Diffraction for Precise Structural Determination

Single-crystal X-ray diffraction is the definitive method for the unambiguous determination of molecular structures. For metal complexes of this compound and its analogues, this technique reveals the precise coordination geometry around the metal center. For example, the crystal structure of a Cu(II) complex with a related 4-tert-butyl-pyridinium cation showed a distorted tetrahedral geometry around the copper ion. mdpi.com In another example involving a 2,6-diacetylpyridine bis(imine) ligand complexed with copper(II), the analysis revealed a distorted octahedral geometry. rsc.org

Crystallographic data for a related compound, diethyl 4-(4-tert-butylphenyl)pyridine-2,6-dicarboxylate, provides an example of the detailed structural information that can be obtained.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 13.857(2) |

| b (Å) | 12.0094(17) |

| c (Å) | 12.0553(17) |

| β (°) | 107.368(7) |

| Volume (ų) | 1914.7(5) |

| Z | 4 |

| Crystal data for Diethyl 4-(4-tert-butylphenyl)pyridine-2,6-dicarboxylate. researchgate.net |

Analysis of Intermolecular Packing and Hydrogen Bonding Networks

Beyond the individual molecular structure, X-ray crystallography elucidates the arrangement of molecules in the crystal lattice, revealing important intermolecular interactions such as hydrogen bonding and π-stacking. These interactions are crucial in stabilizing the crystal structure. nih.gov

In the crystal structure of 4-tert-butyl-pyridinium tetrachloridocuprate, the three-dimensional network is stabilized by C–H···Cl and N–H···Cl hydrogen bonds. mdpi.com Hirshfeld surface analysis confirmed the significant role of these hydrogen bonds and C–H···π interactions in the crystal's stability. mdpi.com Similarly, the packing of diethyl 4-(4-tert-butylphenyl)pyridine-2,6-dicarboxylate is stabilized by π-stacking interactions between inversion-related pyridyl rings, with a centroid-to-centroid distance of 3.450 (14) Å. researchgate.net The non-polar tert-butyl groups face each other, leading to the formation of alternating polar and non-polar layers. researchgate.net

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques

NMR spectroscopy is a powerful tool for characterizing the structure and dynamics of molecules in solution. Advanced NMR techniques provide deeper insights into more complex systems, such as paramagnetic complexes and molecules undergoing dynamic processes.

Studies on Paramagnetic Complexes

Paramagnetic metal complexes, which contain unpaired electrons, present unique challenges and opportunities for NMR spectroscopy. The presence of the paramagnetic center can lead to large shifts in the NMR signals (hyperfine shifts) and significant line broadening. nih.gov However, these paramagnetic effects can also provide valuable structural information. nih.gov

The hyperfine shift is composed of two main contributions: the Fermi-contact shift, which arises from the delocalization of unpaired electron spin density to the ligand nuclei, and the pseudocontact shift, which is a through-space dipolar interaction. nih.gov By analyzing these shifts, it is possible to gain insights into the electronic structure and geometry of the complex. nih.gov For instance, paramagnetic ¹H NMR spectroscopy has been effectively used to distinguish between 1:1 and 1:2 stoichiometries of metal complexes with 2,6-pyridinedicarboxylic acid in solution. vu.lt

Elucidation of Ligand Dynamics and Fluxional Behavior

Dynamic NMR (DNMR) spectroscopy is employed to study chemical processes that occur on the NMR timescale, such as conformational changes or ligand exchange. Variable-temperature NMR experiments can be used to determine the energetic barriers for these processes.

For metal complexes involving terpyridine derivatives, which are structurally related to this compound, dynamic NMR studies have revealed fluxional processes. rsc.org In some transition metal complexes, bidentate terpyridine derivatives undergo "tick-tock" twists, which are 1,4-metallotropic shifts. rsc.org Two-dimensional exchange spectroscopy (EXSY) NMR experiments have provided evidence for an associative mechanism for these fluxional processes, involving higher-coordinate intermediates. rsc.org The activation energies for these dynamic behaviors are highly dependent on the metal center. rsc.org

Other Advanced Spectroscopic Methodologies (e.g., UV-Vis, Cyclic Voltammetry for Electronic Properties)

UV-Vis Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. For compounds like this compound, the absorption bands in the UV-Vis spectrum are expected to arise from π → π* and n → π* transitions associated with the pyridine ring and the acetyl carbonyl groups.

The pyridine ring itself exhibits characteristic π → π* transitions. The presence of two acetyl groups, which are auxochromes and chromophores, is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted pyridine. This is due to the extension of the conjugated system. The non-bonding electrons on the nitrogen atom and the oxygen atoms of the carbonyl groups can undergo n → π* transitions, which typically appear as weaker bands at longer wavelengths compared to the π → π* transitions.

The tert-butyl group at the 4-position of the pyridine ring is an electron-donating group through an inductive effect. This substitution is likely to cause a further, albeit modest, red shift in the absorption bands compared to the unsubstituted 2,6-diacetylpyridine. The solvent environment can also influence the position and intensity of the absorption bands. In polar solvents, a blue shift (hypsochromic shift) of the n → π* transition is often observed due to the stabilization of the non-bonding orbitals.

A representative, though generalized, UV-Vis absorption data table for a 2,6-diacetylpyridine derivative in a common organic solvent like methanol is presented below. It is important to note that these are expected values and may vary for the specific target compound.

| Solvent | λmax (nm) for π → π transition | λmax (nm) for n → π transition |

| Methanol | ~270-290 | ~310-330 |

Cyclic Voltammetry for Electronic Properties

Cyclic voltammetry is a powerful electrochemical technique used to study the redox properties of a compound. For this compound, this method can provide information about its oxidation and reduction potentials, the stability of the resulting radical ions, and the reversibility of the redox processes.

The pyridine ring is known to be reducible, and the presence of two electron-withdrawing acetyl groups at the 2 and 6-positions would facilitate this reduction. Therefore, a cathodic peak corresponding to the reduction of the pyridine ring is expected in the cyclic voltammogram. The tert-butyl group, being electron-donating, would make the reduction slightly more difficult, shifting the reduction potential to a more negative value compared to unsubstituted 2,6-diacetylpyridine.

The oxidation of the pyridine ring is generally difficult. The acetyl groups, being electron-withdrawing, would make the oxidation even more challenging, likely pushing the oxidation potential to a very high positive value, which may be outside the accessible solvent window.

The reversibility of the redox processes, indicated by the separation of the cathodic and anodic peak potentials (ΔEp), provides insight into the stability of the electrochemically generated species. A quasi-reversible or irreversible reduction process might be expected, depending on the stability of the resulting radical anion under the experimental conditions.

A hypothetical data table summarizing the expected cyclic voltammetry data for this compound in a typical electrochemical setup is provided below. These values are illustrative and would need to be confirmed by experimental studies.

| Parameter | Value | Conditions |

| Reduction Potential (Epc) | Expected in the range of -1.0 to -1.5 V | vs. Ag/AgCl in an aprotic solvent (e.g., acetonitrile) with a supporting electrolyte (e.g., 0.1 M TBAPF6) |

| Oxidation Potential (Epa) | Not readily observed within the typical solvent window | vs. Ag/AgCl in an aprotic solvent (e.g., acetonitrile) with a supporting electrolyte (e.g., 0.1 M TBAPF6) |

| Reversibility | Likely quasi-reversible to irreversible | - |

Q & A

Q. Critical Considerations :

- Purity of the dibromo intermediate is crucial; in situ synthesis is recommended to avoid decomposition .

- Yields vary with substituents (e.g., 2-aminopyrimidine gives lower solubility products) .

What spectroscopic and structural characterization methods validate the purity and structure of 4-Tert-butyl-2,6-diacetylpyridine derivatives?

Basic Research Question

Routine characterization includes:

- NMR Spectroscopy : and NMR confirm acetyl and tert-butyl group integration. For example, tert-butyl protons appear as a singlet at ~1.3 ppm .

- IR Spectroscopy : Stretching frequencies for C=O (1680–1700 cm) and C=N (1600–1620 cm) .

- X-ray Crystallography : Resolves steric effects of the tert-butyl group and confirms planarity of the pyridine backbone .

Q. Key Findings :

- Thermal Hysteresis : Spin transitions occur between 150–250 K, with hysteresis widths up to 20 K .

- Ligand Field Strength : Electron-withdrawing substituents on the pyridine backbone increase ligand field splitting, stabilizing low-spin states .

Q. Methodological Insight :

- Use Mössbauer spectroscopy and magnetic susceptibility measurements to track spin states.

- Solvent choice (e.g., acetonitrile vs. DMF) modulates coordination geometry and spin dynamics .

How can researchers resolve contradictions in reported synthetic yields of 4-Tert-butyl-2,6-diacetylpyridine derivatives?

Advanced Research Question

Discrepancies in yields (e.g., 60% vs. 40%) often stem from:

Starting Material Purity : Impurities in α,α′-dibromo-2,6-diacetylpyridine reduce condensation efficiency. In situ preparation is advised .

Reaction Conditions : Prolonged reflux (>12 hours) degrades heat-sensitive intermediates.

Workup Methods : Column chromatography may recover additional product compared to recrystallization alone .

Q. Case Study :

- A 2023 study achieved 72% yield by using freshly prepared dibromo intermediates and shorter reflux times (10 hours) .

What role does 4-Tert-butyl-2,6-diacetylpyridine play in synthesizing tunable fluorophores?

Advanced Research Question

The compound serves as a scaffold for near-UV to deep-blue fluorophores. Functionalization steps include:

Condensation : React α,α′-dibromo-2,6-diacetylpyridine with 2-amino-5-methylpyridine to form a pyridine-bridged fluorophore .

Post-Synthetic Modification : Bromine substituents allow Suzuki coupling for extended π-conjugation .

Q. Photophysical Properties :

| Fluorophore Type | λ (nm) | Quantum Yield |

|---|---|---|

| Pyridine-Bridged | 380–420 | 0.45–0.60 |

| Phenyl-Bridged | 430–480 | 0.30–0.40 |

Applications : Imaging agents and optoelectronic materials .

What mechanistic insights explain the solvent-mediated self-assembly of 4-Tert-butyl-2,6-diacetylpyridine derivatives?

Advanced Research Question

In covalent metallacycle synthesis (e.g., square vs. triangular geometries), solvent polarity dictates assembly pathways:

Polar Solvents (DMF) : Stabilize charged intermediates, favoring square metallacycles.

Nonpolar Solvents (Toluene) : Promote kinetic trapping of triangular structures .

Q. Key Drivers :

- Hydrogen bonding between carboxylic acid groups and solvent.

- Steric effects of tert-butyl groups, which hinder π-π stacking in polar media .

Data Contradictions and Validation Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.